molecular formula C5H11NO B582742 (2R,3R)-2-Methyltetrahydrofuran-3-amine CAS No. 149420-96-2

(2R,3R)-2-Methyltetrahydrofuran-3-amine

Cat. No.: B582742
CAS No.: 149420-96-2
M. Wt: 101.149
InChI Key: OBFFLNVYKSXULV-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3R)-2-Methyltetrahydrofuran-3-amine” is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the C2 position and an amine group at the C3 position. Its stereochemistry (R,R configuration) distinguishes it from diastereomers and enantiomers, which may exhibit divergent physicochemical or biological properties.

Properties

CAS No.

149420-96-2

Molecular Formula

C5H11NO

Molecular Weight

101.149

IUPAC Name

(2R,3R)-2-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1

InChI Key

OBFFLNVYKSXULV-RFZPGFLSSA-N

SMILES

CC1C(CCO1)N

Synonyms

threo-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts. For instance, the reduction of (2R,3R)-2,3-epoxybutyric acid with appropriate reducing agents can yield the desired amine compound . Another method involves the use of borane or borane complexes for the stereoselective reduction of specific precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, secondary and tertiary amines, amides, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “(2R,3R)-2-Methyltetrahydrofuran-3-amine” and its analogs:

Compound Name Structure Substituents Stereochemistry Key Properties/Applications
This compound THF ring with C2 methyl and C3 amine Methyl (C2), NH₂ (C3) (2R,3R) Chiral intermediate; potential pharmaceutical applications (inferred from analogs)
(2R,3S)-N-Methyl-2-phenyl-THF-3-amine (3a) THF ring with C2 phenyl and C3 N-methylamine Phenyl (C2), N-Me (C3) (2R,3S) Synthesized via Rh₂(esp)₂ catalysis; used to study substituent effects on reactivity
(2R,3S)-2-(4-CF₃-phenyl)-N-Me-THF-3-amine (3k) THF ring with C4-CF₃-phenyl and C3 N-methylamine 4-Trifluoromethylphenyl (C2), N-Me (C3) (2R,3S) Electron-withdrawing substituent enhances stability; synthesized via Rh catalysis
(R)-Tetrahydrofuran-2-yl-methylamine THF ring with C2 methylamine (amine at C2, methyl at C2) NH₂ (C2), methyl (C2) (R) Pharmaceutical intermediate; distinct amine positioning alters reactivity
N-(Tetrahydrofuran-2-ylmethyl)-4-phenylbutan-2-amine THF-2-ylmethylamine linked to 4-phenylbutan-2-yl chain Bulky alkyl-aryl substituent on amine Not specified Complex tertiary amine; potential CNS-targeting applications (inferred from structure)

Key Observations:

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : Derivatives like 3k (4-CF₃-phenyl) exhibit enhanced stability compared to phenyl-substituted analogs (e.g., 3a ) due to the electron-withdrawing trifluoromethyl group .
  • Steric Bulk : Compounds with bulky substituents (e.g., cyclohexyl in 3p or aryl groups in 3i–3l ) show altered reaction kinetics in catalytic processes, likely due to steric hindrance.

Stereochemical Impact :

  • The (2R,3R) configuration of the target compound may confer distinct binding affinities compared to diastereomers like (2R,3S)-configured analogs (e.g., 3a , 3k ) . For example, enantiomeric purity is critical in drug design, as seen in related intermediates .

Synthetic Methods: Rhodium-catalyzed intramolecular aminoetherification is a common route for N-methyl-THF-3-amine derivatives (e.g., 3a, 3k) , whereas other methods (e.g., coupling reactions) are used for more complex amines .

Applications :

  • Simple THF-3-amines (e.g., 3a ) are intermediates for bioactive molecules, while bulkier analogs (e.g., 3q or pyridin-2-yl derivatives ) may target specific receptors or enzymes.

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